3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyran ring can be formed through a cyclization reaction involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule for research .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole ring.
Spiro compounds: Other spiro compounds with different ring systems but similar spiro connectivity.
Uniqueness
3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its combination of indole and pyran rings, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H22N2O7 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-O'-ethyl 5-O'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C20H22N2O7/c1-4-27-18(24)15-16(21)29-11(2)14(17(23)28-10-9-26-3)20(15)12-7-5-6-8-13(12)22-19(20)25/h5-8H,4,9-10,21H2,1-3H3,(H,22,25) |
InChI Key |
PBNUBEIHHNXYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OCCOC)C)N |
Origin of Product |
United States |
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